REACTION_CXSMILES
|
C([SiH](CC)CC)C.O=[C:9]([C:15]1[CH:20]=[CH:19][C:18]([CH2:21][CH3:22])=[CH:17][CH:16]=1)[CH2:10][CH2:11][C:12]([OH:14])=[O:13]>FC(F)(F)C(O)=O>[CH2:21]([C:18]1[CH:19]=[CH:20][C:15]([CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13])=[CH:16][CH:17]=1)[CH3:22]
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
O=C(CCC(=O)O)C1=CC=C(C=C1)CC
|
Name
|
|
Quantity
|
19 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 86 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
It is poured into ice
|
Type
|
EXTRACTION
|
Details
|
It is extracted with 3 volumes of ether
|
Type
|
WASH
|
Details
|
The organic phases are washed 3 times with 10% potassium carbonate solution
|
Type
|
ADDITION
|
Details
|
by adding concentrated hydrochloric acid until the pH is 3-4
|
Type
|
CUSTOM
|
Details
|
The precipitate obtained
|
Type
|
CUSTOM
|
Details
|
recrystallized
|
Reaction Time |
86 h |
Name
|
|
Type
|
|
Smiles
|
C(C)C1=CC=C(C=C1)CCCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |